molecular formula C9H10BrNO B8146169 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde CAS No. 531521-25-2

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Cat. No.: B8146169
CAS No.: 531521-25-2
M. Wt: 228.09 g/mol
InChI Key: FONWKWOBUGLFBH-UHFFFAOYSA-N
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Description

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C9H10BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, three methyl groups at the 2, 4, and 6 positions, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde typically involves the bromination of 2,4,6-trimethylpyridine followed by formylation. One common method includes:

    Bromination: Reacting 2,4,6-trimethylpyridine with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Formylation: The brominated product is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound are similar but often optimized for scale, involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents is also a focus in industrial settings.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: 5-Bromo-2,4,6-trimethylpyridine-3-carboxylic acid.

    Reduction: 5-Bromo-2,4,6-trimethylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is utilized in several research areas:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting neurological conditions due to its pyridine core.

    Material Science: Used in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.

Comparison with Similar Compounds

    2,4,6-Trimethylpyridine-3-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloro-2,4,6-trimethylpyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    5-Bromo-2,4,6-trimethylpyridine: Lacks the aldehyde group, limiting its use in certain synthetic applications.

Uniqueness: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is unique due to the combination of its bromine atom and aldehyde group, which allows for a wide range of chemical transformations and applications in various fields.

This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry highlight its importance in the field of organic chemistry.

Properties

IUPAC Name

5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-5-8(4-12)6(2)11-7(3)9(5)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONWKWOBUGLFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239643
Record name 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531521-25-2
Record name 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531521-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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